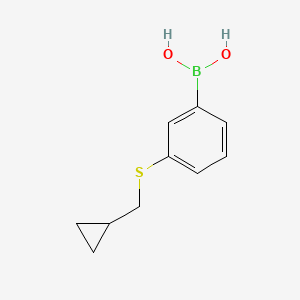

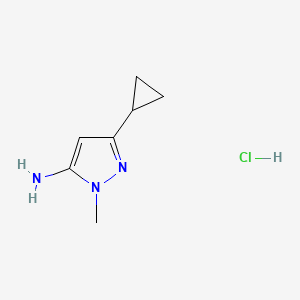

(3-((Cyclopropylmethyl)thio)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

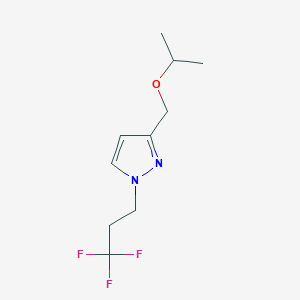

“(3-((Cyclopropylmethyl)thio)phenyl)boronic acid” is a chemical compound with the empirical formula C10H13BO2S . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(3-((Cyclopropylmethyl)thio)phenyl)boronic acid” is 208.09 . The InChI key, which provides information about the molecular structure, is MKUPUWRGZDJOQK-UHFFFAOYSA-N .Chemical Reactions Analysis

Borinic acids, which include “(3-((Cyclopropylmethyl)thio)phenyl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Physical And Chemical Properties Analysis

“(3-((Cyclopropylmethyl)thio)phenyl)boronic acid” is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 395.1±44.0 °C at 760 mmHg, and a flash point of 192.8±28.4 °C . The compound has two hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .Scientific Research Applications

Catalysis in Organic Chemistry

- Enantioselective Catalysis : Boronic acids are used in organic reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, enhancing the selectivity and efficiency of these reactions (Hashimoto, Gálvez, & Maruoka, 2015).

Molecular Recognition and Assembly

- Saccharide Recognition : Phenyl boronic acids, including variants like (3-((Cyclopropylmethyl)thio)phenyl)boronic acid, are important for saccharide recognition due to their ability to bind to diols, a key functional group in saccharides (Mu et al., 2012).

Sensor Technology

- Sensing Applications : Boronic acids are utilized in various sensing applications, particularly in the detection of saccharides, fluoride, and other anions, due to their interactions with diols and strong Lewis bases (Lacina, Skládal, & James, 2014).

- Optical Modulation : They are used in the optical modulation of nanomaterials like single-walled carbon nanotubes for saccharide recognition, demonstrating a dependency on molecular structure for photoluminescence quantum yield (Mu et al., 2012).

Biomedical Applications

- Therapeutics and Biomaterial Development : Boronic acid-containing polymers have been explored for potential biomedical applications, including in the treatment of diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

Chemical Synthesis

- Protective Groups in Synthesis : Boronic acids can be used as protective groups for diols, enabling water- and air-stable compounds that can be deprotected under mild conditions. This application is critical in the synthesis of complex organic molecules (Shimada et al., 2018).

Fluorescence Probing

- Sequential Fluorescence Probing : Boronic acid derivatives have been developed as "on-off-on" type relay fluorescence probes for detecting ions like Fe3+ and F- in physiological conditions, useful in biological and environmental sensing (Selvaraj et al., 2019).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-(Cyclopropylmethyl)thiophenylboronic acid acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The boronic acid donates its organyl group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to organic synthesis .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in Suzuki–Miyaura cross-coupling reactions .

Result of Action

The primary result of the action of 3-(Cyclopropylmethyl)thiophenylboronic acid is the formation of carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-(Cyclopropylmethyl)thiophenylboronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by several environmental factors. These include the presence of a base and a palladium catalyst, as well as the reaction conditions . The compound is generally stable and environmentally benign .

Future Directions

properties

IUPAC Name |

[3-(cyclopropylmethylsulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUPUWRGZDJOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((Cyclopropylmethyl)thio)phenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

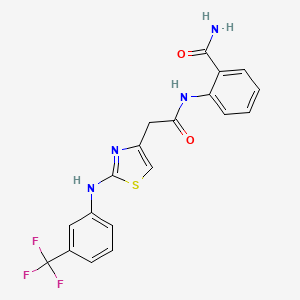

![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)

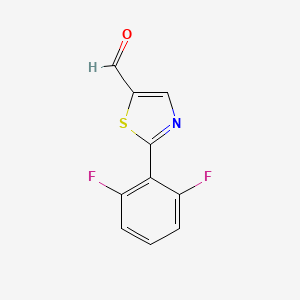

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)